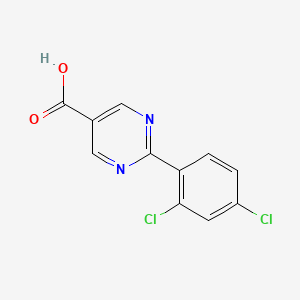
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2,4-dichlorophényl)pyrimidine-5-carboxylique est un composé aromatique hétérocyclique qui contient à la fois des groupes pyrimidine et phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(2,4-dichlorophényl)pyrimidine-5-carboxylique implique généralement la réaction du 2,4-dichlorobenzonitrile avec des dérivés de pyrimidine appropriés dans des conditions contrôlées. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui utilise des catalyseurs au palladium et des réactifs borés pour former le produit souhaité . Les conditions de réaction comprennent souvent une base telle que le carbonate de potassium et des solvants comme le toluène ou l’éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions par lots à grande échelle utilisant des voies de synthèse similaires mais optimisées pour des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(2,4-dichlorophényl)pyrimidine-5-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Cette réaction peut éliminer les atomes d’oxygène ou ajouter des atomes d’hydrogène.
Substitution : Les atomes de chlore peuvent être remplacés par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour remplacer les atomes de chlore.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire divers dérivés de pyrimidine substitués.
Applications De Recherche Scientifique
L’acide 2-(2,4-dichlorophényl)pyrimidine-5-carboxylique a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Le composé peut être utilisé dans le développement de molécules bioactives et l’étude des interactions enzymatiques.
Industrie : Le composé est utilisé dans la production de produits agrochimiques, de colorants et d’autres produits chimiques industriels
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(2,4-dichlorophényl)pyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les atomes de chlore améliorent son affinité de liaison et sa spécificité, lui permettant de moduler efficacement les voies biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-phénylamino-4-trifluorométhyl-pyrimidine-5-carboxylique
- Acide 2-(2-méthoxyphénylamino)-4-trifluorométhylpyrimidine-5-carboxylique
- Acide 2-(3-chlorophénylamino)-4-trifluorométhyl-pyrimidine-5-carboxylique
Unicité
Ceci le distingue d’autres composés similaires qui peuvent avoir des substituants ou des groupes fonctionnels différents .
Propriétés
Numéro CAS |
928713-28-4 |
|---|---|
Formule moléculaire |
C11H6Cl2N2O2 |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-1-2-8(9(13)3-7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
Clé InChI |
NLBONZZLGJIISN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


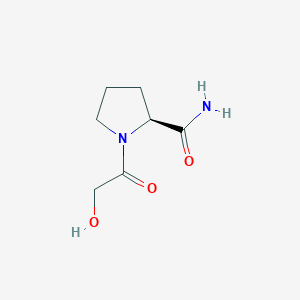
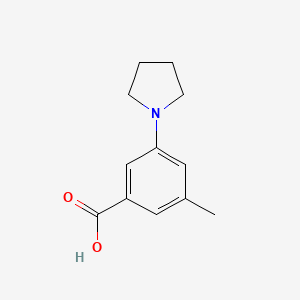

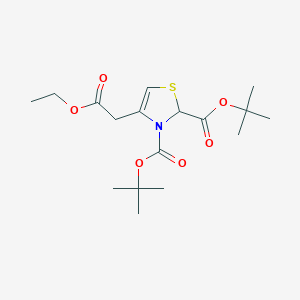
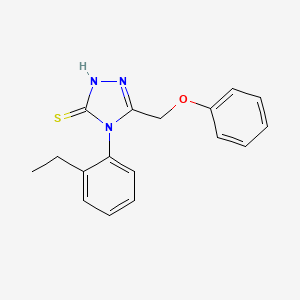
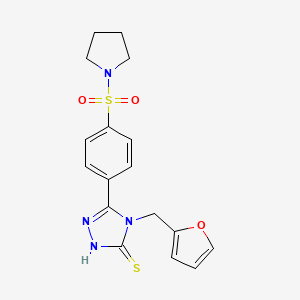
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
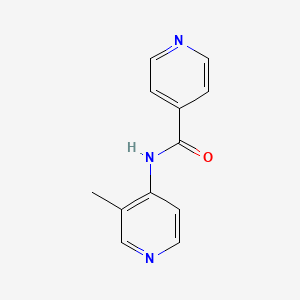
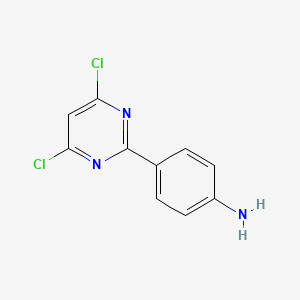
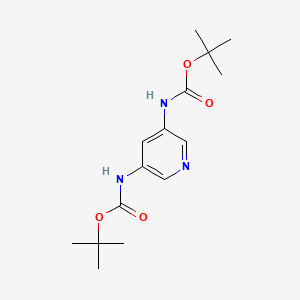

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
